REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[S:20][C:19]([CH:21]([CH3:23])[CH3:22])=[N:18][C:17]=1[CH3:24])=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1>[CH3:23][CH:21]([C:19]1[S:20][C:16]([CH2:14][OH:13])=[C:17]([CH3:24])[N:18]=1)[CH3:22] |f:0.1,3.4.5|
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Name
|
|
Quantity
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6.5 mL
|
Type
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reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
1 g
|
Type
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reactant
|
Smiles
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C(C)OC(=O)C1=C(N=C(S1)C(C)C)C
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Name
|
|
Quantity
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8 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the cold reaction mixture
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
|
WASH
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Details
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the solids were washed thoroughly with toluene
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Type
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WASH
|
Details
|
The combined filtrates were washed with brine (50 mL)
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Type
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WASH
|
Details
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the brine layer was back-washed with toluene (3×35 mL) and ethyl acetate (2×35 mL)
|
Type
|
EXTRACTION
|
Details
|
to extract the product completely
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1SC(=C(N1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 742 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |